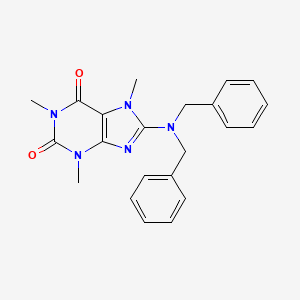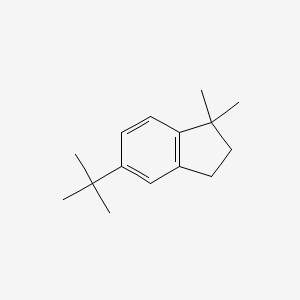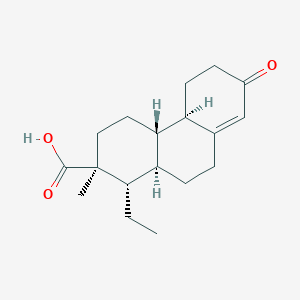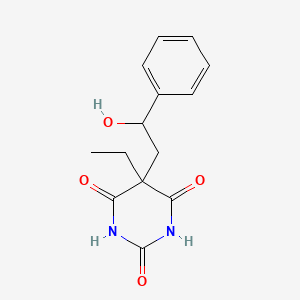![molecular formula C13H19Br2ClN2 B13735496 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride: is a chemical compound with the molecular formula C13H19Br2ClN2 and a molecular weight of 398.57 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves organic synthesis techniques. . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced laboratory equipment and techniques. The process often includes multiple steps, such as nitration, reduction, and bromination, to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized to study the effects of brominated aniline derivatives on biological systems. It helps in understanding the interactions between these compounds and biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on respiratory disorders and other medical conditions .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. It serves as a precursor for the synthesis of various drugs and industrial chemicals .
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromoaniline: Shares the brominated aniline structure but lacks the cyclohexylamino group.
2,6-Dibromo-4-methylaniline: Another brominated aniline derivative with different substituents.
Uniqueness: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is unique due to the presence of both bromine atoms and the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H19Br2ClN2 |
|---|---|
Molekulargewicht |
398.56 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(cyclohexylamino)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H18Br2N2.ClH/c14-10-6-9(13(16)12(15)7-10)8-17-11-4-2-1-3-5-11;/h6-7,11,17H,1-5,8,16H2;1H |
InChI-Schlüssel |
JVFUMFGELYZATO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


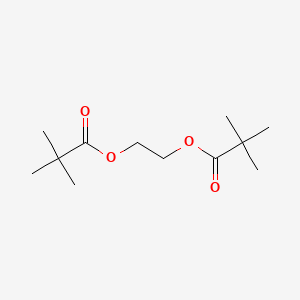
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)
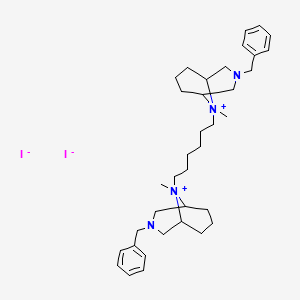

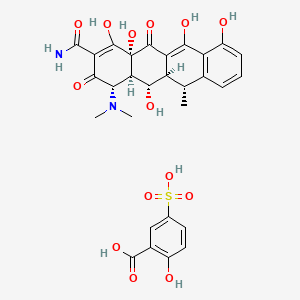
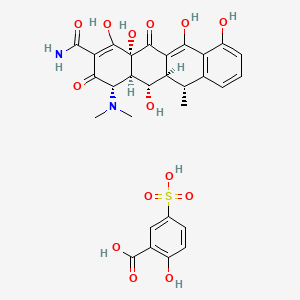


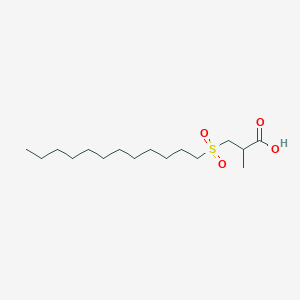
![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)
